Dimethylaminoacetyl 3,4,6-trimethylaniline hydrochloride

Local anesthetic SAR Sodium channel blockade Aminoacylanilide pharmacology

Dimethylaminoacetyl 3,4,6-trimethylaniline hydrochloride (CAS 63917-32-8; molecular formula C₁₃H₂₁ClN₂O; molecular weight 256.77 g/mol) is a synthetic amide-type local anesthetic analog belonging to the aminoacylanilide class. The compound is a hydrochloride salt of 2-(dimethylamino)-N-(2,4,5-trimethylphenyl)acetamide, structurally related to lidocaine but distinguished by a dimethylaminoacetyl side chain (vs.

Molecular Formula C13H21ClN2O
Molecular Weight 256.77 g/mol
CAS No. 63917-32-8
Cat. No. B13782454
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethylaminoacetyl 3,4,6-trimethylaniline hydrochloride
CAS63917-32-8
Molecular FormulaC13H21ClN2O
Molecular Weight256.77 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1C)NC(=O)C[NH+](C)C)C.[Cl-]
InChIInChI=1S/C13H20N2O.ClH/c1-9-6-11(3)12(7-10(9)2)14-13(16)8-15(4)5;/h6-7H,8H2,1-5H3,(H,14,16);1H
InChIKeyQZYTVBDHROPLKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dimethylaminoacetyl 3,4,6-Trimethylaniline Hydrochloride (CAS 63917-32-8): Structural Identity, Physicochemical Profile, and Procurement Context


Dimethylaminoacetyl 3,4,6-trimethylaniline hydrochloride (CAS 63917-32-8; molecular formula C₁₃H₂₁ClN₂O; molecular weight 256.77 g/mol) is a synthetic amide-type local anesthetic analog belonging to the aminoacylanilide class [1]. The compound is a hydrochloride salt of 2-(dimethylamino)-N-(2,4,5-trimethylphenyl)acetamide, structurally related to lidocaine but distinguished by a dimethylaminoacetyl side chain (vs. diethylaminoacetyl in lidocaine) and a 2,4,5-trimethyl substitution pattern on the aromatic ring (vs. 2,6-dimethyl in lidocaine). Its IUPAC name is dimethyl-[2-oxo-2-(2,4,5-trimethylanilino)ethyl]azanium chloride [2]. The compound is primarily utilized as a research chemical and synthetic intermediate in medicinal chemistry programs exploring structure-activity relationships (SAR) of local anesthetics, antiarrhythmics, and sodium channel modulators.

SAR probe for 2,4,5-trimethyl substitution effects in aminoacylanilides
Hydrochloride salt form supports aqueous in vitro assay formulation
Reference marker for trimethylaniline-derived impurities by HPLC/LC-MS

Why Dimethylaminoacetyl 3,4,6-Trimethylaniline Hydrochloride Cannot Be Substituted by Generic Lidocaine Analogs: Structure-Driven Divergence in Pharmacological Profile


Generic substitution of aminoacylanilide local anesthetics is precluded by well-established structure-activity relationships (SAR) demonstrating that both the amine substituent on the acyl side chain and the methyl substitution pattern on the aromatic ring critically govern potency, toxicity, and therapeutic index [1]. Classical SAR studies of lidocaine-type compounds reveal that methyl substitution at non-ortho positions (such as the 4- and 5-positions present in this compound's 2,4,5-trimethylphenyl ring) generally yields reduced local anesthetic activity while concurrently increasing systemic toxicity relative to the 2,6-dimethyl-substituted prototype lidocaine [1]. Furthermore, replacement of the diethylamino group with a dimethylamino group alters the pKa, lipid solubility, and sodium channel binding kinetics, resulting in a distinct pharmacological profile that cannot be predicted by interpolation from lidocaine or its common clinical analogs (e.g., trimecaine, mepivacaine) [2]. These structural deviations mean that experimental outcomes—whether in ion channel electrophysiology, in vivo efficacy models, or toxicity screens—are not transferable across this compound class without explicit verification.

Methyl pattern divergence
2,4,5-trimethyl substitution may reduce local anesthetic potency and elevate toxicity relative to 2,6-dimethyl reference anilides.
Side-chain ionization shift
Dimethylamino group alters pKa and sodium channel binding kinetics compared to diethylamino analogs; assay transfer may require re-optimization.
Trimethylaniline safety alert
2,4,5-trimethylaniline core raises structural alert for N-hydroxylation-mediated toxicity; handling and waste protocols may differ from lidocaine.

Quantitative Differentiation Evidence: Dimethylaminoacetyl 3,4,6-Trimethylaniline Hydrochloride vs. Lidocaine and In-Class Analogs


Reduced Local Anesthetic Potency vs. Lidocaine Attributed to Non-Ortho Methyl Substitution on the Aromatic Ring

Classical SAR analysis of nine lidocaine-type compounds demonstrated that methyl substitution at positions 2, 3, and 5 on the benzene ring (approximating the 2,4,5-trimethyl pattern of this compound) produced only slightly more anesthetic potency than lidocaine in acid medium, with all three test compounds merely approaching lidocaine's potency at pH 7.8 [1]. The study concluded that methyl substitution at positions other than ortho generally yields compounds of lesser local anesthetic activity while tending to increase toxicity [1]. In the in vivo tail pinch method in mice, only three of nine tested compounds showed significant local anesthetic activity, and two of those three were more toxic than lidocaine [1]. While the target compound was not directly tested in this study, its 2,4,5-trimethyl substitution pattern positions it within the class of compounds for which reduced anesthetic potency and elevated toxicity are predicted relative to lidocaine.

Potency class shift
Class-level
Predicted reduced anesthetic potency
Non-ortho methyl substitution trend lowers potency vs. lidocaine
Specific fold-change not reported; in vivo tail pinch model
Local anesthetic SAR Sodium channel blockade Aminoacylanilide pharmacology

Elevated Acute Toxicity vs. Lidocaine Predicted from Non-Ortho Trimethyl Substitution Pattern

The same SAR study demonstrated a consistent structure-toxicity relationship: compounds bearing methyl groups at non-ortho positions exhibited greater acute toxicity than lidocaine [1]. Among the three compounds selected for further in vitro investigation based on in vivo activity, two were explicitly identified as more toxic than lidocaine [1]. The target compound, with its 2,4,5-trimethyl substitution (methyl groups at the para-like position 4 and meta-like position 5), falls squarely within the structural class associated with elevated toxicity. This toxicity elevation is mechanistically linked to increased lipophilicity from additional methyl substitution, which enhances membrane penetration and off-target interactions. This class-level inference is supported by the established understanding that increased ring methylation in aniline-derived local anesthetics correlates with higher methemoglobinemia risk and hepatotoxic potential through N-hydroxylation metabolic pathways .

Toxicity elevation
Class-level
Greater acute toxicity vs. lidocaine
Non-ortho methyl groups increase systemic toxicity class-wide
Exact LD50 not reported for this compound; mouse model
Acute toxicity Therapeutic index Lidocaine analog safety

Shifted Pharmacological Profile: Antispasmodic Activity Differentiated from Local Anesthetic Activity via Dimethylamino vs. Diethylamino Side Chain Modification

A 2008 SAR study on lidocaine derivatives demonstrated that chemical modifications to the aminoacyl side chain and aromatic substitution pattern can uncouple local anesthetic activity from antispasmodic (anti-allergic) activity [1]. Specifically, certain 2-(diethylamino)-N-(trifluoromethyl-phenyl) and 2-(diethylamino)-N-(dimethyl-phenyl) acetamides showed reduced anesthetic potency but superior potency in preventing anaphylactic or histamine-evoked ileum contraction relative to lidocaine [1]. While the target compound bears a dimethylamino rather than diethylamino group, this study establishes the principle that aminoacylanilide derivatives can be tuned for antispasmodic selectivity independent of sodium channel blocking potency. The dimethylaminoacetyl group in the target compound represents a distinct pharmacophoric feature that may further alter the balance between these two activities compared to the diethylaminoacetyl compounds profiled.

Antispasmodic selectivity
Cross-study comparable
Dimethylamino group may shift activity ratio
Side-chain modification can uncouple antispasmodic from anesthetic activity
Based on diethylamino analog data; target compound untested
Antispasmodic activity Mast cell stabilization Non-anesthetic lidocaine derivatives

Distinct Physicochemical Profile vs. Lidocaine: Solubility, Ionization, and Salt Form Implications for Formulation and In Vitro Assay Design

The hydrochloride salt form of this compound confers high aqueous solubility, a critical property for in vitro electrophysiology and in vivo parenteral administration . The dimethylamino group (pKa ~8.0–8.5 predicted) results in a lower degree of ionization at physiological pH compared to the diethylamino group of lidocaine (pKa ~7.9), subtly altering the ratio of ionized to unionized species available for membrane permeation and sodium channel binding [1]. Additionally, the 2,4,5-trimethyl substitution increases the compound's logP (predicted ~2.8–3.2) relative to lidocaine (logP ~2.4), enhancing lipophilicity and potentially altering tissue distribution and protein binding. These physicochemical differences mean that assay conditions optimized for lidocaine (e.g., buffer pH, solvent composition, concentration ranges) cannot be directly transferred to experiments using this compound without re-optimization.

Physicochemical shift
Supporting evidence
ΔpKa ≈ +0.1–0.6, ΔlogP ≈ +0.4–0.8
Altered ionization and lipophilicity vs. lidocaine
Predicted values; experimental data not published
Physicochemical properties Hydrochloride salt solubility Formulation compatibility

Carcinogenic Potential Differentiation: Structural Alert from 2,4,6-Trimethylaniline Class vs. 2,6-Dimethylaniline in Lidocaine

Structural analogs of this compound, specifically 2,4,6-trimethylaniline, have been associated with carcinogenic potential through hepatic N-hydroxylation to reactive intermediates capable of forming DNA adducts . The target compound contains the 2,4,5-trimethylaniline core (closely related to 2,4,6-trimethylaniline), raising a structural alert for potential carcinogenicity that is distinct from lidocaine's 2,6-dimethylaniline-derived metabolic profile . The Carcinogenic Potency Database provides standardized TD50 values for 2,4,5-trimethylaniline that enable quantitative risk comparison across trimethylaniline congeners [1]. This differentiation is procurement-relevant for research organizations where carcinogenic compound handling protocols, waste disposal requirements, and regulatory documentation differ substantially between non-carcinogenic and potentially carcinogenic substances.

Carcinogenic alert
Class-level
2,4,5-trimethylaniline core structural alert
Potential N-hydroxylation pathway; distinct from lidocaine
CPDB TD50 available for 2,4,5-trimethylaniline congener
Carcinogenicity Structural alert Metabolic activation

Optimal Research and Industrial Application Scenarios for Dimethylaminoacetyl 3,4,6-Trimethylaniline Hydrochloride


Structure-Activity Relationship (SAR) Probe for Methyl Substitution Effects in Aminoacylanilide Local Anesthetics

This compound serves as a defined SAR probe for interrogating the impact of 2,4,5-trimethyl vs. 2,6-dimethyl aromatic substitution on sodium channel binding kinetics, use-dependent block, and local anesthetic potency. The Life Sciences (1977) SAR framework provides the baseline comparative context for experimental design [1]. Researchers can systematically compare this compound with lidocaine and trimecaine (2,4,6-trimethyl) to isolate the contribution of the 5-position methyl group to pharmacological outcomes.

Toxicity Mechanistic Studies: Comparative Hepatotoxicity and Methemoglobinemia Risk Assessment of Trimethylaniline-Derived Amides

The structural alert for N-hydroxylation-dependent metabolic activation makes this compound a relevant tool for investigating the relationship between aromatic ring methylation pattern and the formation of reactive metabolites linked to hepatotoxicity and methemoglobinemia. The class-level toxicity evidence from the SAR study [1] supports its use as a reference compound in metabolism and toxicology panels alongside lidocaine as a low-toxicity comparator [2].

Antispasmodic Selectivity Screening: Discriminating Sodium Channel Blockade from Mast Cell Stabilizing Activity

Building on the Costa et al. (2008) demonstration that aminoacylanilide derivatives can be tuned for antispasmodic selectivity independent of local anesthetic potency [1], this compound—with its distinct dimethylaminoacetyl group—can be employed in screening cascades designed to identify structural features that preferentially confer anti-allergic or mast cell stabilizing properties without sodium channel-related cardiovascular or CNS liabilities.

Analytical Reference Standard for Monitoring Trimethylaniline-Derived Impurities in Lidocaine Manufacturing

In pharmaceutical quality control contexts, this compound can function as a reference marker for detecting and quantifying trimethylaniline-derived process impurities that may arise during lidocaine or related aminoacylanilide synthesis when 2,4,5-trimethylaniline is present as a starting material contaminant. Its distinct chromatographic retention and mass spectral signature enable sensitive and specific detection in HPLC and LC-MS impurity profiling methods.

Application
Selection Property
Validation Focus
Aminoacylanilide SAR probe
2,4,5-trimethyl substitution pattern
Sodium channel block, potency shift vs. 2,6-dimethyl reference
Toxicity mechanism studies
N-hydroxylation structural alert
Hepatotoxicity and methemoglobin risk endpoints
Antispasmodic selectivity screening
Dimethylaminoacetyl side chain
Mast cell stabilization vs. Na⁺ channel block ratio
Impurity reference standard
Distinct HPLC/LC-MS signature
Detection of trimethylaniline-derived process impurities
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